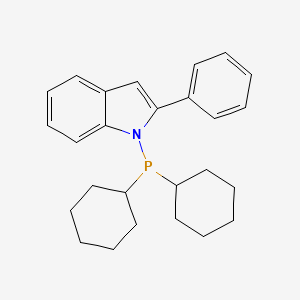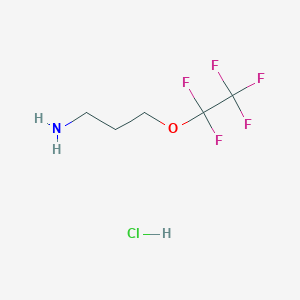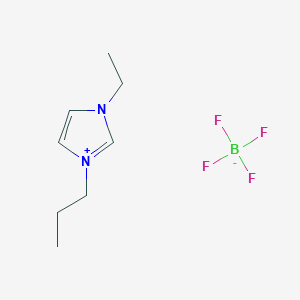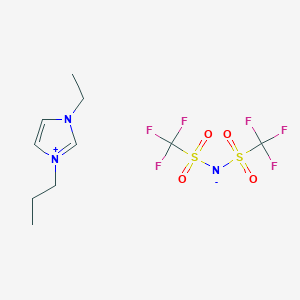
N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is a useful research compound. Its molecular formula is C17H33N5O4 and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) is 371.25325455 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-alpha-t-Butyloxycarbonyl-epsilon-azido-D-lysine, (R)-2-t-Butyloxycarbonylamino-6-azidohexanoic acid cyclohexylamine (Boc-D-Lys(N3)-OH.CHA) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-D-Lys(N3)-OH (CHA): is widely used in the synthesis of peptides. The Boc group protects the amino group during the synthesis process, allowing for the selective formation of peptide bonds . This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be used to introduce azide functionalities into peptides, which can then be further modified or used in bioconjugation reactions.
Drug Development
The azide group present in Boc-D-Lys(N3)-OH (CHA) is a key functional group in click chemistry, a powerful tool in drug discovery and development . This compound can be used to create diverse molecular libraries through triazole formation, which is essential for the development of new pharmaceuticals.
Bioconjugation
Boc-D-Lys(N3)-OH (CHA): serves as a building block for bioconjugation strategies. The azide functionality allows for the attachment of various probes or drugs to biomolecules, such as antibodies or proteins, via click chemistry, enabling the creation of targeted therapies and diagnostic tools .
Antimicrobial Research
Research has shown that polymers derived from lysine, such as those that can be synthesized using Boc-D-Lys(N3)-OH (CHA) , exhibit antimicrobial properties . These materials are being explored for their potential use in combating antimicrobial resistance, a growing concern in healthcare.
Proteomics Research
Boc-D-Lys(N3)-OH (CHA): is utilized in proteomics research to modify proteins and peptides. The azide group can be used for selective labeling or immobilization of proteins, aiding in the study of protein function and interaction .
Wirkmechanismus
Target of Action
Boc-D-Lys(N3)-OH (CHA) is primarily used in the synthesis of star-shaped cationic polypeptides . These polypeptides have been identified as potential antimicrobial agents, with their primary targets being various types of bacteria, including both Gram-positive and Gram-negative strains .
Mode of Action
The mode of action of Boc-D-Lys(N3)-OH (CHA) involves the disruption of bacterial cell membranes . The compound interacts with the bacterial cell membrane, leading to its disruption and ultimately, the death of the bacteria .
Biochemical Pathways
It is known that the compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes . This disruption can lead to a cascade of downstream effects that ultimately result in the death of the bacteria .
Pharmacokinetics
The compound’s effectiveness as an antimicrobial agent suggests that it has sufficient bioavailability to interact with its bacterial targets .
Result of Action
The primary result of Boc-D-Lys(N3)-OH (CHA)'s action is the death of targeted bacteria . By disrupting the bacterial cell membrane, the compound causes the bacteria to lose their ability to maintain homeostasis, leading to their death .
Eigenschaften
IUPAC Name |
(2R)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4.C6H13N/c1-11(2,3)19-10(18)14-8(9(16)17)6-4-5-7-13-15-12;7-6-4-2-1-3-5-6/h8H,4-7H2,1-3H3,(H,14,18)(H,16,17);6H,1-5,7H2/t8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHYBEBTGVUZET-DDWIOCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Lys(N3)-OH (CHA) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310558.png)



![1-{2S)-1-[(11bR)-2,6-Bis(trimethylsilyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310590.png)
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)




